Cas no 32361-58-3 (Benzenecarbodithioic acid, 2,4-dihydroxy-)
Benzenecarbodithioic acid, 2,4-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarbodithioic acid, 2,4-dihydroxy-
- 4-[bis(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- 32361-58-3
- 2,4-Dihydroxybenzodithioic acid
- 2,4-dihydroxybenzenecarbodithioic acid
- 2,4-dihydroxybenzene-1-carbodithioic acid
- CS-0112006
- DTXSID70470594
-
- Inchi: 1S/C7H6O2S2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
- InChI Key: REDASILVGJUAPC-UHFFFAOYSA-N
- SMILES: SC(C1C=CC(=CC=1O)O)=S
Computed Properties
- Exact Mass: 185.98098
- Monoisotopic Mass: 185.98092178g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 73.6Ų
Experimental Properties
- PSA: 40.46
Benzenecarbodithioic acid, 2,4-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182646-5g |
2,4-Dihydroxybenzodithioic acid |
32361-58-3 | 98% | 5g |
¥21127.00 | 2024-08-02 |
Benzenecarbodithioic acid, 2,4-dihydroxy- Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Benzenecarbodithioic acid, 2,4-dihydroxy-
Benzenecarbodithioic acid, 2,4-dihydroxy- (CAS No. 32361-58-3): A Comprehensive Overview
Benzenecarbodithioic acid, 2,4-dihydroxy-, identified by its Chemical Abstracts Service (CAS) number CAS No. 32361-58-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiolester possesses a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular engineering. The compound's molecular structure, characterized by a benzene ring substituted with two hydroxyl groups and a carbodithioic acid moiety, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The< strong>2,4-dihydroxy substituents on the benzene ring contribute to the compound's reactivity and solubility properties, enabling its use in a wide range of chemical reactions. These hydroxyl groups can participate in hydrogen bonding interactions, making the compound suitable for applications in crystal engineering and material science. Additionally, the presence of the carbodithioic acid group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from< strong>Benzenecarbodithioic acid, 2,4-dihydroxy-. Research has demonstrated its utility as a precursor in the synthesis of antimicrobial and anti-inflammatory compounds. The structural features of this molecule have been exploited to design derivatives with enhanced biological activity. For instance, studies have shown that modifications to the< strong>2,4-dihydroxy moiety can significantly alter the pharmacokinetic properties of the resulting compounds.
The< strong>CAS No. 32361-58-3 registry number ensures that researchers can reliably identify and procure this compound for their studies. Its unique chemical signature has made it a subject of interest in high-throughput screening campaigns aimed at identifying new drug candidates. The compound's ability to undergo selective reactions with various functional groups has been leveraged to create libraries of diverse molecules for medicinal chemistry investigations.
Advances in computational chemistry have further facilitated the study of< strong>Benzenecarbodithioic acid, 2,4-dihydroxy-. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into potential mechanisms of action. These computational studies have complemented experimental efforts by helping to rationalize structural-activity relationships. The integration of experimental and computational approaches has accelerated the discovery process, leading to more efficient development of novel therapeutics.
The synthesis of< strong>Benzenecarbodithioic acid, 2,4-dihydroxy- involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic strategies include condensation reactions, oxidation processes, and cyclization steps that construct its characteristic heterocyclic core. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that high-quality starting materials are available for downstream applications.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensing technologies. The< strong>2,4-dihydroxy groups can act as ligands, facilitating the design of metal-organic frameworks (MOFs) with tailored properties. These materials have potential uses in gas storage and separation technologies.
The< strong>CAS No. 32361-58-3-indexed compound continues to be a subject of investigation due to its unique chemical properties and broad applicability. Ongoing research aims to uncover new synthetic pathways and expand its utility in drug discovery and material science. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field.
The future prospects for< strong>Benzenecarbodithioic acid, 2,4-dihydroxy- are promising, with potential applications emerging in areas such as nanotechnology and green chemistry. Its role as a building block for complex molecules ensures that it will remain relevant in both fundamental research and industrial settings. As new methodologies are developed, the possibilities for utilizing this compound will continue to expand.
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